3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a thiazolidine ring, a thiadiazole ring, and a methoxybenzylidene group
Preparation Methods
The synthesis of 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidine and thiadiazole intermediates, followed by their coupling under specific conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzylidene group, using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The methoxybenzylidene group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include those with thiazolidine or thiadiazole rings, such as:
- 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- (3Z)-3-(4-methoxybenzylidene)-2,4(3H,5H)-furandione
- (3-(benzyloxy)-4-methoxybenzylidene)methylamine
Compared to these compounds, 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N4O3S3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H16N4O3S3/c1-10-19-20-16(26-10)18-14(22)7-8-21-15(23)13(27-17(21)25)9-11-3-5-12(24-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,18,20,22)/b13-9- |
InChI Key |
NIGYUCIBCOTXNI-LCYFTJDESA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origin of Product |
United States |
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